Cas no 81576-24-1 (Quinoxaline,2,6,7-trimethyl-)

Quinoxaline,2,6,7-trimethyl- structure
Product name:Quinoxaline,2,6,7-trimethyl-
Quinoxaline,2,6,7-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Quinoxaline,2,6,7-trimethyl-
- ZSOLLSAKMTZPAJ-UHFFFAOYSA-N
- 2,6,7-trimethyl-quinoxaline
- 81576-24-1
- SCHEMBL2679771
- 2,6,7-trimethylquinoxaline
-
- Inchi: InChI=1S/C11H12N2/c1-7-4-10-11(5-8(7)2)13-9(3)6-12-10/h4-6H,1-3H3
- InChI Key: ZSOLLSAKMTZPAJ-UHFFFAOYSA-N
- SMILES: CC1=CC2=NC=C(N=C2C=C1C)C
Computed Properties
- Exact Mass: 172.100048391g/mol
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 2.3
Quinoxaline,2,6,7-trimethyl- Related Literature
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1. The action of organo-lithium compounds on quinoxaline. Molecular compound formation involving the quinoxaline ring systemE. S. Lane,C. Williams J. Chem. Soc. 1954 4106
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Xia Zhang,Jingchao Chen,Ruhima Khan,Guoli Shen,Zhenxiu He,Yongyun Zhou,Baomin Fan Org. Biomol. Chem. 2019 17 10142
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